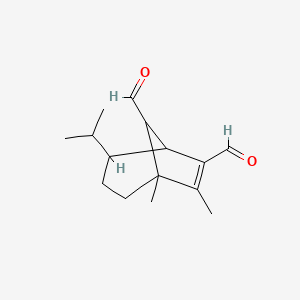
Helminthosporal
説明
Helminthosporal is an aldehyde.
科学的研究の応用
Plant Growth Regulation
Helminthosporal exhibits significant plant growth regulatory activity, influencing the growth of various crops. Research has shown that it can promote or inhibit growth depending on concentration:
- Promotion of Growth : At lower concentrations (10 to 300 ppm), this compound promotes the development of rice seedlings, demonstrating similar activity to gibberellins, which are well-known plant growth regulators .
- Inhibition of Growth : At higher concentrations, this compound inhibits root emergence and shoot growth in wheat and barley seedlings. For instance, it inhibits shoot growth above 30 ppm and root growth at 50 ppm .
Table 1: Effects of this compound on Plant Growth
| Concentration (ppm) | Effect on Rice Seedlings | Effect on Wheat Seedlings |
|---|---|---|
| 10 | Promotes growth | - |
| 50 | - | Inhibits root growth |
| 300 | Promotes growth | Prevents root emergence |
Synthesis of this compound Analogues
The synthesis of this compound and its analogues has been a focus of research due to their potential agricultural applications. Various synthetic routes have been developed:
- Synthesis Techniques : A [4+3] cycloaddition reaction has been employed to create new bioactive analogues. These compounds have shown varying effects on radicle growth in plants such as Sorghum bicolor and Cucumis sativus.
- Biological Evaluation : Studies indicate that certain analogues can significantly promote radicle growth (up to 127%) while inhibiting others (22-82% inhibition) depending on their structure and substituents .
| Compound | Effect on Sorghum Roots | Effect on Cucumber Radicles |
|---|---|---|
| Compound 10 | Inhibition (22-82%) | Stimulation (up to 127%) |
| Compound 15 | Moderate inhibition | Significant stimulation |
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound extracts against various pathogenic bacteria:
- Extracts from Helminthostachys zeylanica : Dichloromethane and ethyl acetate extracts demonstrated significant inhibitory activity against bacteria such as Staphylococcus aureus and Salmonella typhimurium. The minimum inhibitory concentration (MIC) ranged from 125 to 500 µg/mL .
- Mechanism of Action : The exact mechanism by which this compound exerts its antibacterial effects remains under investigation, but it is believed to disrupt bacterial cell functions.
Table 3: Antibacterial Activity of Extracts
| Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Bacillus subtilis | 125-500 | 250 |
| Staphylococcus aureus | 500 | - |
| Salmonella typhimurium | - | - |
特性
IUPAC Name |
1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7-9,11,13-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXZGZPEZBQXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2C(CCC1(C2C=O)C)C(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993078 | |
| Record name | 1,7-Dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723-61-5 | |
| Record name | 1,7-Dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















